molecular formula C17H18ClNO3S2 B2619843 (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-methylthiophen-2-yl)methanone CAS No. 2034330-78-2

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-methylthiophen-2-yl)methanone

Cat. No.: B2619843
CAS No.: 2034330-78-2
M. Wt: 383.91
InChI Key: LNNYSQYBXZINGQ-UHFFFAOYSA-N
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Description

This compound features a 1,4-thiazepane core (a seven-membered sulfur- and nitrogen-containing heterocycle) with a 1,1-dioxido modification, indicating sulfone groups at positions 1 and 3. The 2-chlorophenyl substituent at position 7 introduces aromaticity and electron-withdrawing effects, while the 4-methylthiophen-2-yl methanone group adds a sulfur-containing aromatic heterocycle with a methyl substituent.

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S2/c1-12-10-15(23-11-12)17(20)19-7-6-16(24(21,22)9-8-19)13-4-2-3-5-14(13)18/h2-5,10-11,16H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNYSQYBXZINGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-methylthiophen-2-yl)methanone is a synthetic organic molecule notable for its complex structure, which includes a thiazepane ring and various functional groups. Its unique chemical properties suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

Chemical Structure and Properties

The molecular formula for this compound is C18H18ClN3O3SC_{18}H_{18}ClN_{3}O_{3}S with a molecular weight of approximately 371.82 g/mol. The structural features include:

  • Thiazepane ring : Known for its diverse pharmacological effects.
  • Chlorophenyl group : May enhance biological activity through electron-withdrawing effects.
  • Methylthiophen group : Could contribute to lipophilicity and receptor interactions.

Biological Activity

Research indicates that thiazepane derivatives exhibit a range of biological activities, including:

  • Antimicrobial properties : Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anticancer activity : Some thiazepane derivatives are being investigated for their potential to inhibit cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibitory effects on cancer cell lines
Anti-inflammatoryPotential to reduce inflammation markers

The mechanism of action for this compound may involve interaction with specific biological targets, such as enzymes or receptors. The presence of the dioxido group can enhance binding affinity, while the thiazepane ring may facilitate conformational flexibility necessary for target interaction.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of thiazepane derivatives, including the compound . Results indicated significant inhibition of bacterial growth in vitro, suggesting potential for development as an antibiotic agent.

Study 2: Anticancer Properties

In vitro studies on cancer cell lines demonstrated that the compound could induce apoptosis in specific types of cancer cells. The study highlighted the compound's potential as a lead candidate for further drug development targeting cancer therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Computational models have been employed to predict how modifications to the chemical structure could enhance activity against specific targets.

Table 2: Potential Modifications and Expected Outcomes

ModificationExpected Outcome
Substitution on thiazepane ringIncreased receptor binding affinity
Alteration of chlorophenyl groupEnhanced selectivity towards cancer cells

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared to three structurally related molecules (Table 1), focusing on core heterocycles, substituents, and inferred properties.

Table 1. Structural and Functional Comparison of Analogs

Compound Name Core Structure Substituents Key Features
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-methylthiophen-2-yl)methanone 1,4-Thiazepane (7-membered) 2-Chlorophenyl (position 7); 4-methylthiophen-2-yl (methanone) Sulfone groups enhance polarity; thiophene introduces π-π interaction potential.
4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone Benzothiazine (6-membered) 4-Chlorophenyl (position 4); phenyl (methanone) Smaller, rigid core; chloro substituent at para position may alter electronic effects.
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone Benzothiazine (6-membered) 7-Fluoro; 3-methylphenyl (position 4); 4-ethylphenyl (methanone) Fluorine increases electronegativity; ethyl and methyl groups enhance lipophilicity.
Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methyl-hydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Benzodithiazine (fused bicyclic) 6-Chloro; dihydroxybenzylidene hydrazine; methyl ester High nitrogen content (13%) suggests hydrogen-bonding potential; fused ring system increases rigidity.
Key Observations

Core Heterocycle Flexibility :

  • The 1,4-thiazepane core (7-membered) in the target compound allows greater conformational flexibility compared to the rigid six-membered benzothiazine or benzodithiazine rings in analogs . This flexibility may influence binding kinetics in biological targets.

Substituent Effects :

  • The 2-chlorophenyl group in the target compound differs from the 4-chlorophenyl in , altering steric and electronic interactions. The para-chloro substituent in may enhance resonance stabilization, while ortho-chloro in the target compound could increase steric hindrance.
  • The 4-methylthiophen-2-yl group introduces a sulfur-containing aromatic system, which may engage in unique π-π or lone-pair interactions compared to phenyl or ethylphenyl groups in analogs .

Physicochemical Properties :

  • The sulfone groups in all compounds enhance polarity and aqueous solubility, but the methylthiophene in the target compound may moderately increase lipophilicity compared to purely phenyl-substituted analogs .
  • The fused benzodithiazine system in has a higher molecular weight (~430 g/mol) and nitrogen content, likely improving hydrogen-bonding capacity but reducing membrane permeability.

The target compound’s thiophene and thiazepane moieties may favor interactions with sulfur-binding pockets in proteins .

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